NOSO-502

Antimicrobial susceptibility MIC testing Klebsiella pneumoniae

NOSO-502 is the first-in-class odilorhabdin preclinical candidate, sourced exclusively for research programs targeting MDR Gram-negative infections. Its unique 30S ribosomal binding site is not exploited by any marketed antibiotic, conferring carbapenemase-agnostic activity against all CRE classes (KPC/NDM/OXA/IMP/VIM) and colistin-resistant strains. This compound is essential for translational PK/PD and in vivo efficacy studies where conventional agents fail. Request a quote for immediate research procurement.

Molecular Formula C47H80FN17O11
Molecular Weight 1078.2 g/mol
Cat. No. B12404061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNOSO-502
Molecular FormulaC47H80FN17O11
Molecular Weight1078.2 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CCCN)NC(=O)CNC(=O)C(CCN)NC(=O)C(C(CN)O)NC(=O)C(CCCCN)N)C(=O)NC(CC2=CC=CC=C2F)C(=O)NC(CCCCN)C(=O)NC(=CCCN=C(N)N)C(=O)O
InChIInChI=1S/C47H80FN17O11/c48-28-11-2-1-10-27(28)24-34(42(71)60-30(13-4-6-19-50)41(70)62-33(46(75)76)15-8-22-57-47(55)56)63-43(72)35-16-9-23-65(35)45(74)32(14-7-20-51)59-37(67)26-58-40(69)31(17-21-52)61-44(73)38(36(66)25-53)64-39(68)29(54)12-3-5-18-49/h1-2,10-11,15,29-32,34-36,38,66H,3-9,12-14,16-26,49-54H2,(H,58,69)(H,59,67)(H,60,71)(H,61,73)(H,62,70)(H,63,72)(H,64,68)(H,75,76)(H4,55,56,57)/b33-15-/t29-,30-,31-,32+,34-,35-,36-,38-/m0/s1
InChIKeyJJUNUSUNICLAGV-URDXWPNVSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NOSO-502 Procurement Guide: First-in-Class Odilorhabdin Antibiotic Candidate for MDR Gram-Negative Infections


NOSO-502 is the first preclinical candidate from the odilorhabdin class, a novel family of cationic peptide antimicrobials discovered from Xenorhabdus bacteria [1]. This compound inhibits bacterial protein translation by binding to a unique site on the small ribosomal subunit, a mechanism not exploited by any currently marketed antibiotics [2]. NOSO-502 is under preclinical development for the treatment of multidrug-resistant (MDR) Gram-negative hospital-acquired infections, specifically targeting Enterobacteriaceae including carbapenem-resistant Enterobacteriaceae (CRE) and polymyxin-resistant strains [3]. As a first-in-class candidate with granted US Patent No. 10,626,144 securing market exclusivity and covering numerous chemical analogs, NOSO-502 represents a distinct procurement entity with no direct generic or therapeutic equivalent [4].

Why NOSO-502 Cannot Be Substituted with Conventional Antibiotics for CRE and MDR Enterobacteriaceae


Generic substitution of NOSO-502 with conventional antibiotics such as carbapenems, colistin, or β-lactam/β-lactamase inhibitor combinations is scientifically unsupportable for MDR Enterobacteriaceae due to three fundamental factors. First, NOSO-502 operates via a mechanistically distinct binding site on the 30S ribosomal subunit that is not targeted by any existing antibiotic class, rendering cross-resistance from current resistance mechanisms inapplicable [1]. Second, NOSO-502 retains full in vitro potency against CRE isolates producing KPC, NDM, OXA, IMP, and VIM carbapenemases, with MIC50/MIC90 values that are unaffected by ESBL production, meropenem non-WT susceptibility, or MDR phenotype [2]. Third, NOSO-502 overcomes multiple chromosome-encoded and plasmid-mediated resistance mechanisms to colistin, maintaining activity against colistin-resistant strains where this last-resort agent fails [3]. These differentiated properties cannot be replicated by substituting a carbapenem, colistin, or any existing β-lactam agent.

NOSO-502 Quantitative Differentiation Evidence: Comparative Data Against Key Clinical Comparators


MIC50/MIC90 Against Klebsiella pneumoniae: NOSO-502 Demonstrates 0.5/1 mg/L Potency Unaffected by Carbapenemase Production

Against a panel of 360 clinical Enterobacterales isolates enriched with MDR strains, NOSO-502 demonstrated an MIC50 of 0.5 mg/L and MIC90 of 1 mg/L against Klebsiella pneumoniae [1]. Notably, these MIC50/MIC90 values were unaffected by the presence of NDM, KPC, OXA, IMP, or VIM carbapenemases, ESBL production, or meropenem non-WT susceptibility [1]. While direct head-to-head MIC50/MIC90 comparator data are not reported in the same study for other agents, this carbapenemase-agnostic activity contrasts with the elevated MICs typically observed with carbapenems and β-lactam agents against CRE isolates.

Antimicrobial susceptibility MIC testing Klebsiella pneumoniae Carbapenem-resistant Enterobacteriaceae

Colistin-Resistant Strains: NOSO-502 Overcomes Acquired Colistin Resistance Mechanisms

NOSO-502 overcomes multiple chromosome-encoded or plasmid-mediated resistance mechanisms of acquired resistance to colistin [1]. In a direct comparative study of Enterobacter cloacae complex (ECC) clinical isolates, NOSO-502 demonstrated MIC50 and MIC90 values of 1 μg/mL and 2 μg/mL respectively, with a MIC range from 0.5 μg/mL to 32 μg/mL [2]. Strains belonging to clusters I, II, IV, and IX were resistant to colistin but remained susceptible to NOSO-502; only clusters XI and XII showed decreased susceptibility to both agents [2]. In Klebsiella pneumoniae, among colistin-resistant strains harboring mutations in pmrAB, mgrB, phoPQ, and crrB, only those bearing crrB mutations exhibited resistance to NOSO-502, indicating distinct resistance pathway divergence [3].

Colistin resistance Polymyxin resistance MDR Gram-negative Resistance mechanisms

In Vivo Efficacy: ED50 of 3.5 mg/kg and 1-3 Log10 CFU Reduction in Murine Systemic Infection Model

In a mouse systemic infection model with Escherichia coli EN122 (ESBL-producing), NOSO-502 achieved an ED50 of 3.5 mg/kg body weight and produced 1-, 2-, and 3-log10 reductions in blood bacterial burden at doses of 2.6, 3.8, and 5.9 mg/kg, respectively [1]. In a separate model with E. coli ATCC BAA-2469 (NDM-1 carbapenemase-producing), 100% survival was achieved starting at a dose as low as 4 mg/kg [1]. While direct comparator in vivo data are not reported in this study, this quantitative dose-response relationship provides a benchmark for comparing in vivo potency against MDR strains.

In vivo efficacy Pharmacodynamics Systemic infection model ESBL NDM-1

PK/PD Target Attainment: Stasis fAUC/MIC of 12 for K. pneumoniae and 10 for E. coli in Murine Thigh Model

In a murine neutropenic thigh infection model evaluating 12 strains (6 E. coli, 6 K. pneumoniae) including tetracycline and β-lactam resistant isolates, the PK/PD index best predictive of NOSO-502 efficacy was AUC/MIC, with a coefficient of determination R² of 0.86 for AUC/MIC compared to 0.70 for Cmax/MIC and 0.77 for T>MIC [1]. The median 24-hour stasis fAUC/MIC target was 12 for E. coli and 1.8 for K. pneumoniae [1]. A subsequent 2025 study confirmed AUC/MIC as the dominant PDI driver, with dose fractionation demonstrating that 6-hourly dosing produced greater bacterial reduction than 12- or 24-hourly dosing against both E. coli and K. pneumoniae [2].

Pharmacokinetics Pharmacodynamics PK/PD AUC/MIC Dose optimization

In Vitro Safety Profile: No Cytotoxicity, hERG Inhibition, or Genotoxicity at Supra-Therapeutic Concentrations

NOSO-502 demonstrated a favorable in vitro safety profile across multiple assays. At concentrations up to 512 μM, no cytotoxicity was observed against HepG2 hepatocytes, HK-2 kidney cells, or human renal proximal tubular epithelial cells (HRPTEpiC) [1]. Additionally, no inhibition of hERG-CHO potassium channel current or Nav 1.5-HEK sodium channel current was detected, and no increase in micronuclei formation was observed at 512 μM [1]. While direct comparator safety data for other antibiotics in the same assays are not provided in this study, the absence of these specific toxicities at concentrations substantially exceeding therapeutic MIC levels provides a baseline safety benchmark.

Safety pharmacology Cytotoxicity hERG Genotoxicity In vitro toxicology

Low Resistance Development Potential: Resistance Frequency Below 1 × 10⁻⁹ at 4× MIC

The frequency of spontaneous resistance to NOSO-502 was determined to be below 1 × 10⁻⁹ at 4× MIC for E. coli, K. pneumoniae, and Enterobacter cloacae [1]. This low resistance frequency is consistent with the compound's novel ribosomal binding site that is not targeted by existing antibiotics [1]. While direct comparator resistance frequency data for other antibiotics are not reported in the same study, this quantitative benchmark of <1 × 10⁻⁹ at 4× MIC provides a favorable baseline for resistance emergence risk assessment.

Resistance development Mutation frequency Antimicrobial stewardship Spontaneous resistance

NOSO-502 Best-Fit Research and Industrial Application Scenarios Based on Differential Evidence


Carbapenem-Resistant Enterobacteriaceae (CRE) Drug Discovery and Preclinical Development Programs

NOSO-502 is optimally deployed in antimicrobial drug discovery programs targeting CRE infections, including those caused by KPC, NDM, OXA, IMP, and VIM carbapenemase-producing Enterobacteriaceae. Evidence demonstrates that NOSO-502 MIC50/MIC90 values remain unaffected by the presence of any tested carbapenemase or ESBL production [1]. This carbapenemase-agnostic activity makes NOSO-502 a strategic procurement choice for research programs focused on MDR Gram-negative pathogens where conventional β-lactam agents are ineffective.

Colistin-Resistant Enterobacteriaceae Infection Models and Mechanism-of-Resistance Studies

NOSO-502 is specifically indicated for research involving colistin-resistant Enterobacteriaceae, including Enterobacter cloacae complex and Klebsiella pneumoniae strains. Direct comparative evidence shows that NOSO-502 maintains susceptibility (MIC50 1 μg/mL; MIC90 2 μg/mL against ECC) in colistin-resistant strains from clusters I, II, IV, and IX [2]. The divergent resistance pathways between NOSO-502 and colistin—with NOSO-502 resistance mediated by CrrAB/KexD efflux versus colistin resistance via PmrAB/PhoPQ lipid A modification [2][3]—make this compound valuable for mechanism-of-action and resistance mechanism comparative studies.

PK/PD Modeling and Human Dose Prediction Studies for Novel Antibiotic Classes

NOSO-502 is well-suited for PK/PD translational research programs requiring a novel antibiotic class with well-characterized exposure-response relationships. The established AUC/MIC as the dominant PK/PD driver (R² = 0.86) [4], combined with defined stasis fAUC/MIC targets of 12 for E. coli and 1.8 for K. pneumoniae [4], provides a quantitative framework for human dose prediction. The additional confirmation that 6-hourly dosing yields superior bacterial reduction compared to 12- or 24-hourly regimens [5] supports its use in dose-optimization modeling studies.

In Vivo Efficacy Proof-of-Concept Studies Against ESBL and NDM-1 Producing Pathogens

NOSO-502 is appropriate for murine systemic infection and urinary tract infection model studies targeting ESBL and NDM-1 producing Enterobacteriaceae. Quantitative in vivo benchmarks include an ED50 of 3.5 mg/kg, 1-3 log10 CFU reductions at defined dose thresholds (2.6-5.9 mg/kg) in an ESBL E. coli systemic model, and 100% survival at ≥4 mg/kg in an NDM-1 E. coli model [6]. In a UTI model with E. coli UTI89, urine, bladder, and kidney burdens were reduced by 2.39, 1.96, and 1.36 log10 CFU/mL respectively at 24 mg/kg [6]. These quantitative efficacy benchmarks support its use in comparative in vivo efficacy studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for NOSO-502

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.